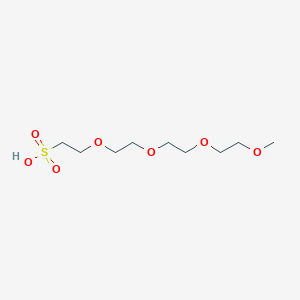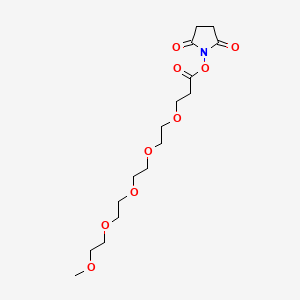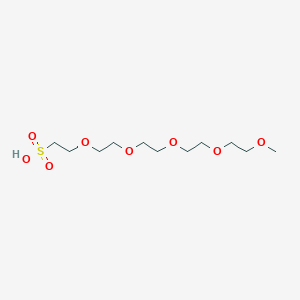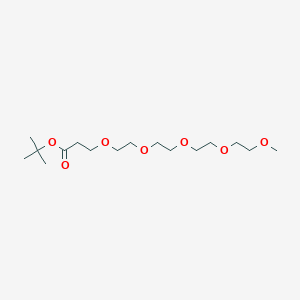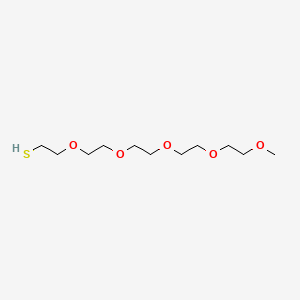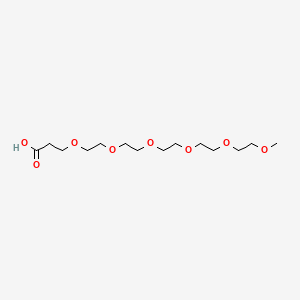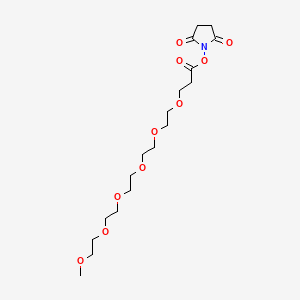
MSBN
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Methylsulfonylphenyl)-4-methoxyoxazol umfasst mehrere Schritte, beginnend mit der Herstellung des Oxazolrings. Die Reaktion beinhaltet typischerweise die Kondensation von 2-Methoxybenzaldehyd mit 4-Methylsulfonylphenylessigsäure in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3). Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das erhaltene Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(4-Methylsulfonylphenyl)-4-methoxyoxazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren, und das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Reinheit und Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Methylsulfonylphenyl)-4-methoxyoxazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: 2-(4-Methylsulfonylphenyl)-4-methoxyoxazol kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole und andere reduzierte Formen zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, Thiole und verschiedene substituierte Derivate von 2-(4-Methylsulfonylphenyl)-4-methoxyoxazol .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylsulfonylphenyl)-4-methoxyoxazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als fluoreszierende Sonde verwendet, um Thiol-haltige Verbindungen und ihre Wechselwirkungen zu untersuchen.
Biologie: Wird in bildgebenden Studien eingesetzt, um Mercaptane in lebenden Zellen und Geweben zu visualisieren.
Medizin: Wird bei der Entwicklung von diagnostischen Werkzeugen zum Nachweis von Thiol-bedingten Krankheiten und Zuständen eingesetzt.
Industrie: Wird bei der Herstellung von Sensoren und anderen Analysegeräten zum Nachweis von Thiolen in verschiedenen Umgebungen eingesetzt
Wirkmechanismus
2-(4-Methylsulfonylphenyl)-4-methoxyoxazol entfaltet seine Wirkung durch einen Mechanismus, der die selektive Bindung an Mercaptane beinhaltet. Der Oxazolring der Verbindung interagiert mit der Thiolgruppe, was zu einer Konformationsänderung führt, die das Fluoreszenzsignal aktiviert. Dies ermöglicht die spezifische Markierung und Abbildung von Proteinmercaptanen in lebenden Zellen. Zu den molekularen Zielstrukturen gehören verschiedene Thiol-haltige Proteine und Enzyme, und die beteiligten Pfade sind mit dem Thiol-Stoffwechsel und der Signalübertragung verbunden .
Wirkmechanismus
MSBN exerts its effects through a mechanism that involves the selective binding to mercaptans. The compound’s oxazole ring interacts with the thiol group, leading to a conformational change that activates the fluorescent signal. This allows for the specific labeling and imaging of protein mercaptans in living cells. The molecular targets include various thiol-containing proteins and enzymes, and the pathways involved are related to thiol metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naphthalimid-basierte Sonden: Diese Verbindungen zielen ebenfalls auf Thiole ab und werden für ähnliche bildgebende Anwendungen verwendet.
BODIPY-basierte Sonden: Diese Sonden sind bekannt für ihre hohe Fluoreszenzeffizienz und Stabilität und werden in verschiedenen biologischen bildgebenden Studien eingesetzt.
Rhodamine-basierte Sonden: Diese Verbindungen werden aufgrund ihrer intensiven Fluoreszenz und ihrer Fähigkeit, verschiedene Biomoleküle zu binden, häufig verwendet
Einzigartigkeit von 2-(4-Methylsulfonylphenyl)-4-methoxyoxazol
2-(4-Methylsulfonylphenyl)-4-methoxyoxazol zeichnet sich durch seine hohe Selektivität für Mercaptane und seine Fähigkeit aus, Proteinmercaptane spezifisch zu markieren. Seine einzigartige Struktur ermöglicht die effiziente Abbildung von Thiolen in lebenden Zellen, was es zu einem wertvollen Werkzeug in der Grundlagenforschung und angewandten Forschung macht .
Eigenschaften
IUPAC Name |
2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWPRGLACNOMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



